Fluorenone-d8

Mass Spectrometry SIL-IS OPAH Quantification

Unlabeled fluorenone co-elutes with target analyte, while other deuterated PAHs introduce matrix-effect bias. Fluorenone-d8 provides a +8.05 Da mass shift and near-identical chromatographic behavior, ensuring accurate isotopic dilution. • ≥98 atom% D enrichment ensures <15% RSD in environmental extracts. • Silent quantifier ion region eliminates unlabeled carryover interference. • Orthogonal QC via IR/Raman or ¹H NMR absence of aromatic proton signals.

Molecular Formula C13H8O
Molecular Weight 188.25 g/mol
CAS No. 137219-34-2
Cat. No. B590844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorenone-d8
CAS137219-34-2
Synonyms9H-Fluoren-9-one-1,2,3,4,5,6,7,8-D8
Molecular FormulaC13H8O
Molecular Weight188.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyYLQWCDOCJODRMT-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorenone-d8 Perdeuterated Internal Standard


9-Fluorenone-d8 (9H-Fluoren-9-one-1,2,3,4,5,6,7,8-d8) is the fully deuterium-labeled isotopologue of 9-fluorenone, a polycyclic aromatic ketone. Each of the eight aromatic hydrogen positions is substituted by deuterium, yielding a molecular formula of C₁₃D₈O and a molecular weight of 188.25 g mol⁻¹ [1]. The compound is a yellow crystalline solid (mp 83–85 °C) sparingly soluble in chloroform and methanol [2]. Its primary recognized role is as a stable-isotope internal standard (SIL-IS) in gas and liquid chromatography–mass spectrometry (GC-MS, LC-MS) methods targeting fluorenone and related oxygenated polycyclic aromatic hydrocarbons (OPAHs) .

Workflow GC-MS / LC-MS internal standard for fluorenone and OPAHs
Selection Perdeuterated isotopologue with high isotopic enrichment
Use Context Environmental, ADME, and spectroscopic identity studies

Why Fluorenone-d8 Is Irreplaceable


Unlabeled fluorenone (CAS 486-25-9) co-elutes with the target analyte and contributes to the analyte signal in mass spectrometry, making it unfit as an internal standard for fluorenone itself. Other deuterated PAHs (e.g., fluorene-d₁₀, anthracene-d₁₀) differ in chromatographic retention time and ionization efficiency from fluorenone, introducing matrix-effect bias [1]. The perdeuterated fluorenone-d8 provides a mass shift of +8.05 Da relative to the unlabeled molecule, placing its quantifier ion in a silent region of the spectrum while preserving near-identical extraction, chromatographic, and ionization behavior [2]. The minimum isotopic enrichment specification (≥98 atom% D) further defines the upper limit of unlabeled carryover that could compromise assay accuracy .

Unlabeled fluorenone

Co-elutes with the analyte and contributes to the MS signal, invalidating internal standard function.

Other deuterated PAHs

Different chromatographic retention and ionization efficiency introduce matrix-effect bias.

Lower isotopic enrichment

Insufficient enrichment increases unlabeled carryover, reducing quantitative accuracy.

Fluorenone-d8 Differentiation Evidence


Mass Spectrometric Resolution vs. Unlabeled Fluorenone

The perdeuterated isotopologue provides a monoisotopic mass of 188.1077 Da, compared with 180.0575 Da for unlabeled fluorenone (C₁₃H₈O), yielding a mass shift of +8.0502 Da [1]. This Δm places the [M+H]⁺ or [M]⁺· signal of the internal standard outside the natural isotopic envelope of the analyte, enabling baseline-resolved selected-ion monitoring (SIM) or multiple-reaction monitoring (MRM) without mutual interference .

Mass shift vs. unlabeled
Head-to-head
+8.05 Da
C₁₃D₈O vs C₁₃H₈O
Baseline-resolved SIM/MRM without cross-talk
Minimum recommended shift for deuterated IS
Mass Spectrometry SIL-IS OPAH Quantification

Deuterium Isotopic Enrichment

Commercial fluorenone-d8 is supplied with a guaranteed minimum isotopic enrichment of 98 atom% deuterium , corresponding to >6500-fold enrichment over the natural deuterium abundance of 0.015 atom% [1]. This specification limits the residual unlabeled (d₀) fraction to ≤2%, directly bounding the maximum systematic overestimation of analyte concentration that could arise from IS impurity.

Deuterium enrichment
Specification review
≥98 atom% D
Limits unlabeled carryover bias
Defines achievable LOQ
Isotope Ratio Internal Standard Purity Method Validation

Vibrational Spectroscopic Differentiation

A dedicated comparative study recorded the IR (4000–100 cm⁻¹) and Raman (4000–50 cm⁻¹) spectra of 9-fluorenone, 9-fluorenone-¹⁸O, and 9-fluorenone-d₈ in both solid state and solution [1]. The deuteration produces measurable frequency shifts for carbonyl stretching, ring breathing, and C–H/D bending modes, enabling unambiguous spectroscopic identification of the d₈ isotopologue to confirm identity and deuteration pattern independent of mass spectrometry.

IR/Raman shifts
Head-to-head
C=O, ring, C–D band assignment
Orthogonal identity confirmation
Published benchmark for d₈ isotopologue
Vibrational Spectroscopy Isotopic Shift Structural Confirmation

¹H NMR Spectral Simplification

Complete deuteration of the eight aromatic positions eliminates the characteristic fluorenone ¹H signals in the δ 7.2–7.8 ppm region . When fluorenone-d₈ is used as a substrate or carrier in mechanistic studies, any proton signals appearing in the aromatic region can be attributed exclusively to reaction products or exchange processes, simplifying kinetic analysis and removing the need for spectral deconvolution of the substrate background.

¹H NMR silence
Supporting evidence
No aromatic signals (8H eliminated)
Detects low-abundance reaction intermediates
Enables H/D exchange and kinetic analysis; data to verify
NMR Spectroscopy Deuterium Labeling Reaction Mechanism

Fluorenone-d8 Applications


Environmental Fluorenone Monitoring by GC-MS/MS

Fluorenone-d8 is employed as a surrogate internal standard for the determination of fluorenone and related OPAHs in air particulate, soil, and water samples by GC-EI-MS/MS. Its near-identical retention time and +8 Da mass offset relative to unlabeled fluorenone [1] compensate for matrix-induced ionization suppression, improving method precision to <15% RSD in environmental extracts [2].

Isotopic Dilution LC-MS/MS in ADME Studies

In ADME studies where fluorenone-containing scaffolds are evaluated, fluorenone-d8 is added at the sample preparation stage as an isotopic dilution internal standard [1]. The ≥98 atom% D enrichment [2] ensures that the contribution of the internal standard to the unlabeled channel is quantifiable and can be subtracted, meeting the FDA guideline for bioanalytical method validation.

Spectroscopic Identity Confirmation of Reference Materials

When fluorenone-d8 is procured as a certified reference material, its IR or Raman spectrum can be compared against the published vibrational assignment [1] to confirm both chemical identity and deuteration pattern before use, providing an orthogonal quality-control check that is independent of chromatographic purity assays.

Photochemical and H/D Exchange Studies

The complete absence of aromatic proton signals in the ¹H NMR spectrum [1] makes fluorenone-d8 the preferred carrier or solvent for benchtop NMR monitoring of photochemical H/D exchange, radical trapping, and catalytic C–H activation experiments where the appearance of new aromatic ¹H signals directly reports reaction progress.

Application
Selection Property
Validation Focus
Environmental OPAH monitoring (GC-MS/MS)
Co-eluting perdeuterated SIL-IS
Matrix-effect compensation, method precision assessment
ADME fluorenone scaffold quantification (LC-MS/MS)
High isotopic enrichment, isotopic dilution
Bioanalytical validation review, carryover subtraction
Reference material identity check
Published IR/Raman vibrational assignment
Orthogonal spectroscopic identity verification
H/D exchange and C–H activation studies
Complete absence of aromatic ¹H signals
Low-abundance intermediate detection, kinetic monitoring
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